N-(4-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
Description
N-(4-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine-2-carboxamide core substituted with a 4-chlorophenyl group and a 5-chlorothiophene-2-sulfonyl moiety. The compound’s structure combines a rigid aromatic system (chlorophenyl and chlorothiophene) with a flexible piperidine scaffold, a design strategy often employed in medicinal chemistry to balance lipophilicity and target engagement .
Key structural attributes:
- Piperidine-2-carboxamide backbone: Provides conformational flexibility and hydrogen-bonding capability.
- 5-Chlorothiophene sulfonyl group: Enhances electron-withdrawing properties and may participate in π-π stacking or sulfonyl-mediated receptor interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S2/c17-11-4-6-12(7-5-11)19-16(21)13-3-1-2-10-20(13)25(22,23)15-9-8-14(18)24-15/h4-9,13H,1-3,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTCTTGCLJKXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C18H17ClN4O2S
- Molecular Weight : 420.9 g/mol
- CAS Number : 1021104-18-6
This compound features a piperidine core substituted with a chlorophenyl and a chlorothiophenyl sulfonyl group, which contributes to its biological activity.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. The synthesized derivatives showed moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes, particularly acetylcholinesterase (AChE) and urease. The results indicated:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | Strong inhibition observed |
These findings suggest potential applications in treating conditions like Alzheimer's disease and urea cycle disorders .
3. Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The piperidine moiety is associated with various anticancer mechanisms, including cell cycle arrest and inhibition of metastasis .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound acts as an antagonist at specific serotonin receptors, which may play a role in its neuropharmacological effects.
- Enzyme Modulation : Inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission in cholinergic pathways.
- Antimicrobial Mechanisms : Disruption of bacterial membrane integrity and interference with metabolic processes contribute to its antibacterial effects .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Antibacterial Efficacy : A study demonstrated that derivatives of the compound significantly reduced bacterial load in infected animal models, suggesting potential for development into new antibiotics.
- Neuroprotective Effects : Research involving animal models indicated that the compound could ameliorate cognitive deficits associated with neurodegenerative diseases by modulating neurotransmitter levels .
- Cancer Treatment : In vitro studies showed that treatment with the compound led to reduced viability in several cancer cell lines, making it a candidate for further development as an anticancer agent .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities attributed to its unique structural features, particularly the sulfonyl and piperidine moieties. Key pharmacological properties include:
- Antibacterial Activity : The compound has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that derivatives of piperidine compounds can inhibit bacterial growth, making them potential candidates for antibiotic development .
- Enzyme Inhibition : N-(4-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Potential : The sulfonamide group is known for its role in cancer chemotherapy. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, providing a basis for further investigations into their anticancer properties .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of synthesized derivatives of piperidine compounds against Salmonella Typhi and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory effects of this compound revealed promising results against acetylcholinesterase. This inhibition is crucial in developing therapies for neurodegenerative diseases such as Alzheimer's .
Case Study 3: Anticancer Activity
In vitro studies have shown that compounds similar to this compound can induce cell death in various cancer cell lines. The mechanism involves apoptosis triggered by specific signaling pathways influenced by the presence of the sulfonamide group .
Data Table: Summary of Applications
Comparison with Similar Compounds
Research Findings and Hypotheses
Structure-Activity Relationship (SAR) :
- The 5-chlorothiophene sulfonyl group in the target compound may mimic the bis-sulfone pharmacophore of Sch225336, enabling high-affinity CB2 binding .
- Piperidine substitution at the 2-carboxamide position could reduce off-target effects compared to SR141716A’s dichlorophenyl-pyrazole system.
Unresolved Questions :
- The impact of the thiophene ring’s sulfur atom on receptor binding kinetics (e.g., polar interactions vs. steric hindrance) requires experimental validation.
- Comparative in vitro assays (e.g., cAMP inhibition for CB2 agonism) are needed to confirm functional activity.
Q & A
Basic: What are the standard synthetic routes for N-(4-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide?
The synthesis typically involves multi-step reactions:
Intermediate Preparation : Formation of 5-chlorothiophene-2-sulfonyl chloride via reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .
Piperidine Carboxamide Synthesis : Reaction of 4-chloroaniline with piperidine-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form N-(4-chlorophenyl)piperidine-2-carboxamide .
Final Coupling : Reacting the sulfonyl chloride intermediate with the piperidine carboxamide in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Optimization : Solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and purification via column chromatography or HPLC are critical for yield (>70%) and purity (>95%) .
Basic: How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl and sulfonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 433.99 for C₁₆H₁₃Cl₂N₂O₃S) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) .
Basic Validation : Cross-referencing spectral data with analogous piperidine sulfonamides .
Basic: What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition : Test against targets like kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Analog Synthesis : Modify substituents (e.g., replace chlorophenyl with fluorophenyl or adjust the piperidine ring) .
- Activity Profiling : Test analogs in enzyme/receptor assays to correlate structural changes with potency .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) and QSAR to predict binding modes and optimize pharmacophores .
Advanced: What crystallographic methods resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Monoclinic space group P2₁/c with unit cell parameters a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, β = 92.5° .
- Validation : Compare experimental bond lengths/angles (e.g., C-Cl = 1.74 Å, S=O = 1.43 Å) with DFT-optimized structures .
Advanced: How to address contradictory data in reaction yields or biological activity?
- Reproducibility Checks : Standardize solvents (e.g., anhydrous DMF), catalyst purity, and reaction times .
- Control Experiments : Test intermediates for stability (e.g., sulfonyl chloride hydrolysis) .
- Statistical Analysis : Use ANOVA to compare biological replicates and identify outliers .
Advanced: What strategies improve metabolic stability for in vivo studies?
- Liver Microsome Assays : Incubate with human/rat microsomes and monitor degradation via LC-MS. Key metabolites often result from sulfonamide cleavage or piperidine oxidation .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to block cytochrome P450-mediated metabolism .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
